CYP3A4 Inhibition Profile: A Differentiating Feature for Drug-Drug Interaction Studies
3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline exhibits a weak inhibitory effect on the cytochrome P450 enzyme CYP3A4, with an IC50 value of 50,000 nM (50 µM) [1]. In stark contrast, the clinically significant CYP3A4 inhibitor ketoconazole demonstrates a much more potent IC50 in the range of 57-250 nM (0.057-0.25 µM) . This difference in potency, spanning over three orders of magnitude, positions 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline as a low-risk compound in terms of CYP3A4-mediated drug-drug interactions (DDIs) compared to known strong inhibitors.
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | Ketoconazole (strong CYP3A4 inhibitor): IC50 = 57 nM to 250 nM (0.057-0.25 µM) |
| Quantified Difference | Approximately 200-fold to 877-fold less potent |
| Conditions | Inhibition of CYP3A4 expressed in Escherichia coli co-expressing human NADPH reductase [1]; ketoconazole data derived from standard CYP3A4 inhibition assays . |
Why This Matters
For researchers designing in vitro or in vivo experiments where minimizing CYP-mediated DDI risk is critical, selecting 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline over a more potent CYP inhibitor ensures the compound's primary pharmacology is not confounded by unintended metabolic interactions.
- [1] BindingDB. BDBM50197651 (CHEMBL3957888): 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline. Cytochrome P450 3A4 inhibition data. Accessed April 17, 2026. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197651 View Source
